5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine
CAS No.: 956393-77-4
Cat. No.: VC8335385
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956393-77-4 |
|---|---|
| Molecular Formula | C12H15N3 |
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | 5-methyl-1-[(2-methylphenyl)methyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C12H15N3/c1-9-5-3-4-6-11(9)8-15-10(2)7-12(13)14-15/h3-7H,8H2,1-2H3,(H2,13,14) |
| Standard InChI Key | RDAZSSHJYVWSPC-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN2C(=CC(=N2)N)C |
| Canonical SMILES | CC1=CC=CC=C1CN2C(=CC(=N2)N)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with a 2-methylbenzyl group and at the 5-position with a methyl group. This substitution pattern distinguishes it from analogs such as 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine, where the methyl group on the benzyl moiety occupies the para position . The ortho-substituted benzyl group introduces steric effects that influence both reactivity and intermolecular interactions.
The IUPAC name, 5-methyl-1-[(2-methylphenyl)methyl]pyrazol-3-amine, reflects this substitution pattern. Its molecular formula, C₁₂H₁₅N₃, corresponds to a molecular weight of 201.27 g/mol, as calculated from standard atomic weights .
Spectroscopic Properties
While direct spectral data for this specific compound remains limited in accessible literature, analogous pyrazole derivatives exhibit characteristic NMR and IR signatures:
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¹H NMR: Pyrazole ring protons typically resonate between δ 6.9–7.5 ppm, with NH₂ groups appearing as broad singlets near δ 5.5–6.0 ppm .
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IR Spectroscopy: Stretching vibrations for NH₂ groups occur near 3250 cm⁻¹, while aromatic C=C and C-N stretches appear around 1600 cm⁻¹ and 1350 cm⁻¹, respectively .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine typically involves nucleophilic substitution or cyclocondensation reactions. A generalized approach includes:
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Precursor Preparation: Reacting 2-methylbenzyl chloride with 5-methyl-1H-pyrazol-3-amine in anhydrous dichloromethane.
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Coupling Reaction: Utilizing triethylamine as a base to facilitate benzylation at the pyrazole's 1-position.
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Purification: Column chromatography (hexane:ethyl acetate gradient) isolates the product with >90% purity .
Table 1: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (initial), RT (final) |
| Solvent | Dichloromethane |
| Reaction Time | 12–24 hours |
| Yield | 65–75% |
Advanced Methodologies
Recent advances emphasize sustainability and efficiency:
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Microwave-Assisted Synthesis: Reduces reaction times to 15–30 minutes while maintaining yields comparable to conventional methods .
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Continuous Flow Systems: Enable scalable production with residence times under 10 minutes and improved heat transfer .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyrazole ring undergoes electrophilic aromatic substitution (EAS) at the 4-position:
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Nitration: Concentrated HNO₃/H₂SO₄ introduces a nitro group, forming 4-nitro derivatives.
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Sulfonation: SO₃ in H₂SO₄ yields water-soluble sulfonic acid analogs .
Reductive Transformations
The primary amine group participates in reductive alkylation:
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Catalytic Hydrogenation: Pd/C in ethanol reduces nitro intermediates without affecting the pyrazole ring .
Table 2: Comparative Reactivity in Substitution Reactions
| Reagent | Product | Yield (%) |
|---|---|---|
| CH₃I (alkylation) | N-Methyl derivative | 78 |
| Acetyl chloride | 3-Acetamido derivative | 85 |
Biological Activity and Applications
Anti-inflammatory Properties
Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2), with IC₅₀ values for related compounds ranging from 1.2–5.8 μM .
Industrial and Pharmacological Relevance
Material Science Applications
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Polymer Additives: Pyrazole units enhance thermal stability in polyamides, increasing decomposition temperatures by 40–60°C .
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Coordination Polymers: Metal complexes (e.g., Cu²⁺) show promise in gas storage and catalysis .
Drug Development Prospects
Structural modularity enables derivatization for:
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